2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid
Overview
Description
“2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid” is a chemical compound1. However, there is limited information available about this specific compound. It is available for purchase from chemical suppliers2.
Molecular Structure Analysis
The molecular structure of “2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid” is not explicitly provided in the search results. However, related compounds such as “N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide” have been analyzed1.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid”.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid” are not explicitly provided in the search results.
Scientific Research Applications
Synthesis and Chemical Reactions
- A domino-reaction was developed for synthesizing N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and related compounds, involving morpholine-1-carbothioic acid derivatives (Fathalla, Pazdera, & Marek, 2002).
- Research on the synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives showed their potential fungicidal and antiviral activities (Fengyun et al., 2015).
- The synthesis of 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase, a significant target for cancer treatment, was explored (Alexander et al., 2008).
Pharmacological and Biological Applications
- Docking studies identified potential antihypertensive agents among N-R-phenyl-2,3-dihydro-1,3-thiazole-2-imine derivatives, demonstrating the importance of the morpholine moiety for high affinity (Drapak et al., 2019).
- The discovery of novel selective norepinephrine inhibitors, including 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides, showed efficacy in rat models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).
Structural and Material Science Applications
- The structural analysis of anhydrous morpholinium salts of monoaminobenzoic acids provided insights into hydrogen-bonding patterns, relevant for material science and crystallography (Smith, 2016).
- Research on the synthesis of biodegradable polyesteramides with pendant functional groups explored morpholine-2,5-dione derivatives, significant for polymer chemistry (Veld, Dijkstra, & Feijen, 1992).
Safety And Hazards
There is no specific safety and hazard information available for “2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid”.
Future Directions
The future directions for “2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid” are not explicitly mentioned in the search results. However, the related compound “6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine” has shown promising results as a potential herbicide3, suggesting that similar compounds could be explored for their herbicidal properties.
Please note that this information is based on the available resources and there might be more recent studies or data related to this compound.
properties
IUPAC Name |
2-(2-morpholin-4-ylethylamino)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c14-9(15)8-7-17-10(12-8)11-1-2-13-3-5-16-6-4-13/h7H,1-6H2,(H,11,12)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQRSRFRGDGSHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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